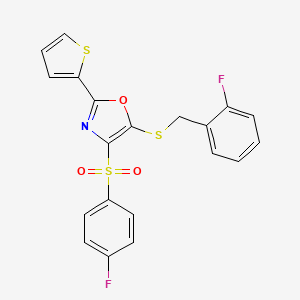
5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of oxazole derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole has a number of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also induces apoptosis in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to possess anti-inflammatory and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, antitumor, and antiviral activities, making it a useful tool in a variety of research applications. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are a number of future directions for research involving 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole. One potential direction is the development of new cancer therapies based on the anti-tumor activity of this compound. Another potential direction is the investigation of the anti-inflammatory and antiviral activities of this compound in the treatment of various diseases. Further studies are also needed to determine the optimal dosage and potential side effects of this compound in humans.
Synthesemethoden
The synthesis of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole involves a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 2-fluorobenzyl mercaptan to form 2-(2-fluorobenzylthio)benzaldehyde. This intermediate is then reacted with 2-(4-fluorophenylsulfonyl)acetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole in scientific research are numerous. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGELFADSIFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

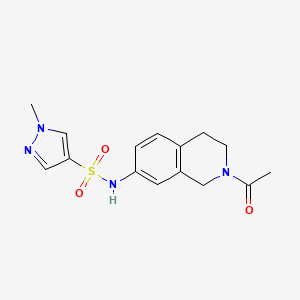
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)
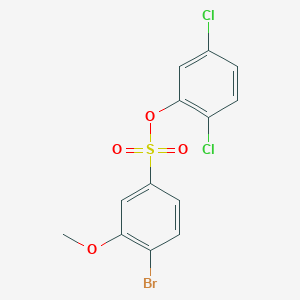
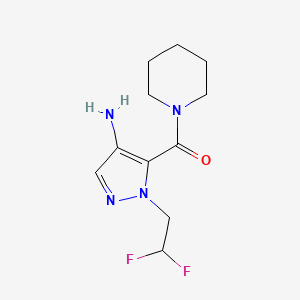
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
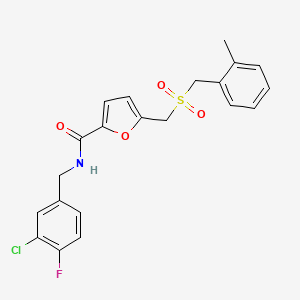
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)
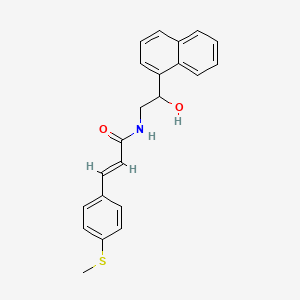
![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)
![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)

![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)